5,10,15,20-Tetrakis(3-bromophenyl)porphyrin
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Overview
Description
5,10,15,20-Tetrakis(3-bromophenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four bromophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The bromophenyl substituents in this compound enhance its chemical reactivity and make it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin typically involves the condensation of pyrrole with 3-bromobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound. The reaction conditions usually involve refluxing the reactants in a solvent like chloroform or dichloromethane for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(3-bromophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Metalation: The central nitrogen atoms of the porphyrin ring can coordinate with metal ions, forming metalloporphyrins.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Sonogashira Coupling: Copper(I) iodide and palladium catalysts are used along with terminal alkynes.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that can be used in further applications .
Scientific Research Applications
5,10,15,20-Tetrakis(3-bromophenyl)porphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-bromophenyl)porphyrin is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and electronic properties. This makes it particularly suitable for certain types of chemical modifications and applications that other similar compounds may not be as effective for .
Properties
Molecular Formula |
C44H26Br4N4 |
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Molecular Weight |
930.3 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3-bromophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
InChI Key |
DIYJFQVQTQAXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3 |
Origin of Product |
United States |
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